Morpholinophosphonic dichloride
Description
Morpholinophosphonic dichloride (CAS: 1498-57-3; synonyms: 4-Morpholinephosphonyl chloride, Phosphonic dichloride, P-4-morpholinyl) is an organophosphorus compound characterized by a morpholine ring attached to a phosphonic dichloride group. Its molecular formula is C₄H₈Cl₂NO₂P, with a molecular weight of 228.99 g/mol . The compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of cytidine monophosphate (CMP) with a yield of 78% .
Key physical properties include a boiling point of 132–134°C at 45 Torr and a predicted acidity (pKa) of -4.07 . The morpholino group imparts unique steric and electronic effects, influencing reactivity in nucleophilic substitutions and cross-coupling reactions.
Properties
IUPAC Name |
4-dichlorophosphorylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2NO2P/c5-10(6,8)7-1-3-9-4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNVIKGWITYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2NO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-57-3 | |
| Record name | Morpholinophosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholinophosphonic dichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3XG24AV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinophosphonic dichloride can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{POCl}_3 + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Morpholinophosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to form corresponding phosphonate esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form morpholinophosphonic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include phosphonate esters, amides, and acids, depending on the specific reactants and conditions used.
Scientific Research Applications
Morpholinophosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in materials science and catalysis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which morpholinophosphonic dichloride exerts its effects involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphonate derivatives, which can interact with biological molecules or materials, depending on the application.
Comparison with Similar Compounds
Comparison with Similar Organophosphorus Dichlorides
Structural and Molecular Properties
The following table compares morpholinophosphonic dichloride with structurally related phosphonic and phosphine dichlorides:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 1498-57-3 | C₄H₈Cl₂NO₂P | 228.99 | Morpholino | 132–134 (45 Torr) |
| Phenylphosphonic dichloride | 824-72-6 | C₆H₅Cl₂OP | 194.98 | Phenyl | 120–122 (15 Torr) |
| Methylphosphonic dichloride | 676-97-1 | CH₃Cl₂OP | 148.98 | Methyl | 60–62 (10 mmHg) |
| Triphenylphosphine dichloride | 1499-13-8 | (C₆H₅)₃PCl₂ | 333.19 | Triphenylphosphine | Sublimes at 200 |
| Dichloro(phenyl)phosphine | 644-97-3 | C₆H₅Cl₂P | 178.98 | Phenylphosphine | 85–90 (20 mmHg) |
Notes:
- This compound has a higher molecular weight than alkyl-substituted analogs (e.g., methyl) due to the morpholino ring .
- Phenylphosphonic dichloride exhibits lower boiling points under reduced pressure compared to morpholino derivatives, reflecting differences in polarity and molecular packing .
- Triphenylphosphine dichloride is significantly bulkier, leading to distinct reactivity in forming chlorophosphonium salts .
This compound
- Acts as a phosphorylating agent in nucleophilic substitutions. For example, it reacts with alcohols or amines to form phosphonate esters or amides .
- Used in the synthesis of CMP, a nucleotide critical in biochemical pathways, achieving 78% yield under optimized conditions .
Phenylphosphonic Dichloride
- Primarily employed in polymer chemistry to synthesize flame retardants or ion-exchange resins. Its phenyl group enhances thermal stability .
Methylphosphonic Dichloride
- Reacts with nucleophiles to form methylphosphonates, intermediates in pesticides and herbicides. Its small size facilitates rapid kinetics but limits steric control .
Triphenylphosphine Dichloride
Key Research Findings
Discrepancies in CAS Registry
- lists a CAS of 932-74-1 for "morpholinophosphordichloridite," while cites 1498-57-3 for "this compound." This discrepancy may arise from naming conventions (phosphonous vs. phosphonic dichlorides) or database errors. Further verification using IUPAC nomenclature is recommended .
Comparative Stability
- The morpholino group enhances hydrolytic stability compared to methyl or phenyl analogs, making it suitable for reactions in aqueous-organic biphasic systems .
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